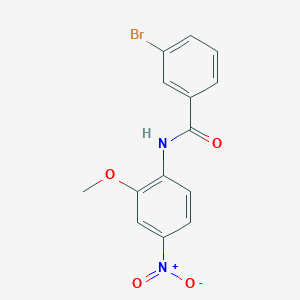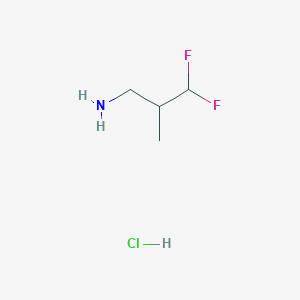![molecular formula C19H19Cl2F3N4O B2899769 4-chloro-N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)benzenecarboxamide CAS No. 338792-82-8](/img/structure/B2899769.png)
4-chloro-N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)benzenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)benzenecarboxamide is an intriguing chemical compound with a structure that combines aromatic and heterocyclic components The presence of chlorine and trifluoromethyl groups, as well as the benzenecarboxamide moiety, suggests it has unique chemical and biological properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)benzenecarboxamide typically involves multi-step processes. Starting from commercially available precursors, the synthesis could follow these general steps:
Preparation of the Pyridine Intermediate:
Piperazine Introduction: : The pyridine intermediate is then reacted with piperazine to form the pyridinylpiperazine derivative.
Carboxamide Formation: : Finally, this intermediate undergoes a reaction with 4-chlorobenzenecarbonyl chloride to form the desired benzenecarboxamide compound.
Industrial Production Methods: For large-scale production, efficient catalytic methods and high-yield purification techniques are employed. These methods ensure cost-effectiveness and minimize the generation of waste byproducts.
化学反应分析
Types of Reactions:
Oxidation: : The compound can undergo oxidation, where the piperazine nitrogen atoms may be oxidized to form nitroxides.
Reduction: : The aromatic rings are susceptible to reduction under strong reducing conditions, potentially leading to dechlorination or removal of the trifluoromethyl groups.
Substitution: : Electrophilic and nucleophilic substitutions can occur at the chlorinated and trifluoromethylated positions.
Common Reagents and Conditions:
Oxidizing agents: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing agents: : Lithium aluminium hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: : Nucleophiles like amines, thiols, and other anionic species.
Major Products Formed:
Derivatives of the original compound with modified functional groups, such as hydroxyl or amino groups replacing chlorides.
科学研究应用
The compound finds its applications in diverse scientific realms:
Chemistry: : As a precursor in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: : For investigating interactions with biological macromolecules, including enzymes and receptors.
Medicine: : Potential development of pharmaceuticals due to its unique structure, especially in designing novel inhibitors or modulators of specific biological pathways.
Industry: : Use as an intermediate in the production of complex chemical entities and materials.
作用机制
The mechanism by which this compound exerts its effects is closely tied to its structure:
Molecular Targets: : It likely interacts with proteins such as enzymes, ion channels, or receptors due to its aromatic and heterocyclic nature.
Pathways Involved: : Depending on its specific application, it might inhibit enzyme activity, block ion channel function, or modulate receptor signaling.
相似化合物的比较
Comparison with Other Compounds:
Compared to simpler benzenecarboxamide compounds, 4-chloro-N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)benzenecarboxamide offers more complex interactions due to its multiple functional groups.
Other similar compounds might lack the trifluoromethyl group, which is crucial for enhanced lipophilicity and metabolic stability.
List of Similar Compounds:
4-chloro-N-(2-pyridinyl)benzenecarboxamide: : Lacks the piperazine and trifluoromethyl groups, offering a simpler structure.
3-chloro-5-(trifluoromethyl)-2-pyridyl piperazine: : Missing the benzenecarboxamide moiety but shares the trifluoromethylated pyridine and piperazine structures.
Trifluoromethylbenzene derivatives: : Compounds with similar trifluoromethyl substitution on an aromatic ring but differing in other functional groups.
The unique combination of functional groups in this compound sets it apart, offering specific chemical properties that can be leveraged for targeted applications in various scientific fields.
属性
IUPAC Name |
4-chloro-N-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2F3N4O/c20-15-3-1-13(2-4-15)18(29)25-5-6-27-7-9-28(10-8-27)17-16(21)11-14(12-26-17)19(22,23)24/h1-4,11-12H,5-10H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZSVYIKBZJIRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC=C(C=C2)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
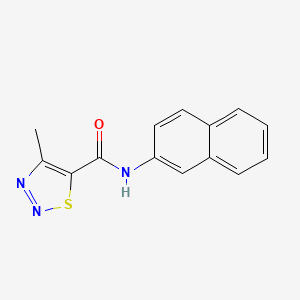
![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2899689.png)
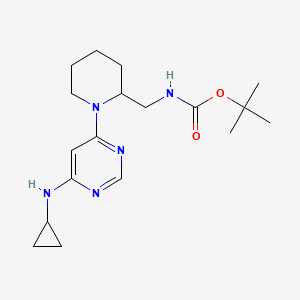
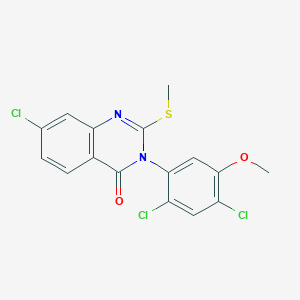
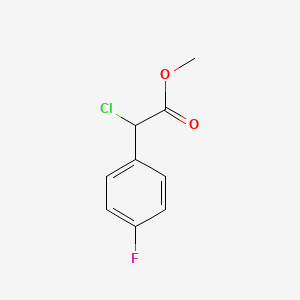
![7-Chloro-5-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2899694.png)
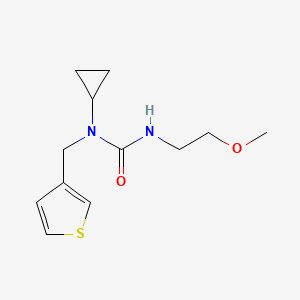
![Ethyl 2-amino-4-(2'-hydroxy-[1,1'-biphenyl]-4-yl)thiophene-3-carboxylate](/img/structure/B2899697.png)
![2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2899701.png)
![2-{[2-(3,4-Dimethylanilino)-2-oxo-1-phenylethyl]sulfanyl}acetic acid](/img/structure/B2899702.png)
![4-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]-2-(dimethylamino)-6-oxo-6H-1,3-oxazine-5-carbonitrile](/img/structure/B2899703.png)
![3-Amino-N-[2-(diethylamino)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2899707.png)
